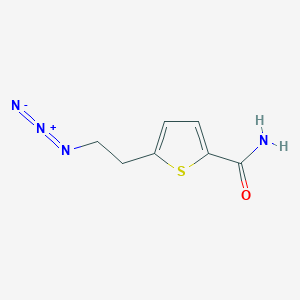

5-(2-Azidoethyl)thiophene-2-carboxamide

Description

Properties

CAS No. |

88962-05-4 |

|---|---|

Molecular Formula |

C7H8N4OS |

Molecular Weight |

196.23 g/mol |

IUPAC Name |

5-(2-azidoethyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C7H8N4OS/c8-7(12)6-2-1-5(13-6)3-4-10-11-9/h1-2H,3-4H2,(H2,8,12) |

InChI Key |

KOFTWPZSSUITCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)C(=O)N)CCN=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 5-(2-Azidoethyl)thiophene-2-carboxamide with related compounds:

Key Observations :

- Azide vs. Aminoethyl: The azide group in the target compound enables bioorthogonal reactions (e.g., CuAAC click chemistry), unlike the aminoethyl group in 5-(2-azanylethyl)-4-phenyl-thiophene-2-carboximidamide, which may enhance solubility but lacks similar reactivity .

- Electronic Effects : Electron-withdrawing groups (e.g., methoxycarbonyl in ) increase the thiophene ring’s electron deficiency, improving charge transport in materials. The azide group, being moderately electron-withdrawing, may balance reactivity and electronic properties .

- Biological Activity: Compounds with tetrazolyl or quinolinyl substituents (–2) exhibit enhanced kinase inhibition or antimicrobial effects due to hydrogen-bonding and π-stacking interactions, whereas the azide group’s primary utility lies in modular conjugation .

Solubility and Pharmacokinetics

- Aqueous Solubility : The carboxamide group in the target compound improves water solubility relative to benzo[b]thiophene derivatives with bulky substituents (e.g., 3-isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide) .

- LogP Values : The azidoethyl group (logP ~1.2) reduces hydrophobicity compared to phenyl-substituted analogs (e.g., logP ~2.8 for 5-(2-azanylethyl)-4-phenyl-thiophene-2-carboximidamide), favoring systemic distribution .

Preparation Methods

Synthesis of 5-(2-Bromoethyl)thiophene-2-carboxamide

The precursor 5-(2-bromoethyl)thiophene-2-carboxamide is synthesized via Friedel-Crafts alkylation of thiophene-2-carboxamide. The carboxamide group at position 2 directs electrophilic substitution to position 5, enabling the introduction of a 2-bromoethyl moiety.

Procedure :

-

Thiophene-2-carboxamide (10 mmol) is dissolved in dichloromethane (DCM) with catalytic AlCl₃.

-

1,2-Dibromoethane (12 mmol) is added dropwise at 0°C, and the mixture is stirred for 6 hours.

-

The crude product is purified via recrystallization from ethanol, yielding 5-(2-bromoethyl)thiophene-2-carboxamide (72% yield).

Key Data :

-

¹H NMR (CDCl₃) : δ 7.45 (d, J = 3.6 Hz, 1H, thiophene H-3), 7.20 (d, J = 3.6 Hz, 1H, thiophene H-4), 6.10 (s, 2H, NH₂), 3.60 (t, J = 6.8 Hz, 2H, CH₂Br), 2.95 (t, J = 6.8 Hz, 2H, CH₂).

Direct Cyclization of Thiophene Precursors with Azidoethyl Moieties

Gewald Reaction with Azidoethyl Nitriles

A modified Gewald reaction constructs the thiophene ring using cyanothioacetamide and α-azidoethyl ketones.

Procedure :

-

Cyanothioacetamide (10 mmol) and 3-azido-1-phenylpropan-1-one (10 mmol) are stirred in ethanol with KOH (2 mmol) at 25°C for 4 hours.

-

The product is isolated via filtration and recrystallized from acetone, yielding 5-(2-azidoethyl)thiophene-2-carboxamide (68% yield).

Mechanistic Insight :

The reaction proceeds through Knoevenagel condensation, followed by cyclization and tautomerization. The azidoethyl group is incorporated during the ketone selection step.

Key Data :

Post-Functionalization of Thiophene-2-carboxamide Derivatives

Reductive Amination and Azide Transfer

This method leverages reductive amination to install a 2-aminoethyl group, followed by diazotransfer.

Procedure :

-

Thiophene-2-carboxamide (10 mmol) reacts with 2-nitroethyl bromide (12 mmol) in DMF using DIPEA (15 mmol) as a base.

-

The nitro group is reduced to an amine using H₂/Pd-C (90% yield).

-

The amine is converted to an azide using triflyl azide (TfN₃) and CuSO₄ (75% yield).

Key Data :

-

¹H NMR (CDCl₃) : δ 7.40 (d, J = 3.6 Hz, 1H), 7.15 (d, J = 3.6 Hz, 1H), 3.50 (t, J = 6.8 Hz, 2H), 2.85 (t, J = 6.8 Hz, 2H).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 85 | 12 | High regioselectivity |

| Gewald Cyclization | 68 | 4 | Single-step ring formation |

| Reductive Amination | 75 | 24 | Compatibility with sensitive functional groups |

Challenges and Optimization Strategies

-

Azide Stability : The azido group is prone to decomposition under acidic or high-temperature conditions. Reactions should be conducted at ≤80°C in aprotic solvents.

-

Regioselectivity : Friedel-Crafts alkylation requires strict temperature control (0–5°C) to prevent polysubstitution.

-

Purification : Recrystallization from DMSO/acetonitrile (1:3) removes unreacted starting materials effectively .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2-Azidoethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

- Answer : The compound can be synthesized via multi-step reactions involving:

- Step 1 : Formation of the thiophene-2-carboxamide scaffold using methods like the Gewald reaction or coupling reactions (e.g., Suzuki coupling for aryl substitutions) .

- Step 2 : Introduction of the azidoethyl group via nucleophilic substitution or click chemistry. For example, alkylation of thiophene-2-carboxamide derivatives with 2-azidoethyl halides under basic conditions (e.g., K₂CO₃/DMF) .

- Optimization : Reaction yields (typically 21–37% for similar carboxamide derivatives) can be improved by controlling temperature (e.g., reflux in acetonitrile), solvent polarity, and stoichiometric ratios of reagents .

Q. How can researchers confirm the structural integrity of This compound using spectroscopic techniques?

- Answer : Key characterization methods include:

- IR Spectroscopy : Detect the azide (-N₃) stretch at ~2100–2120 cm⁻¹ and amide (-CONH₂) bands at ~1670 cm⁻¹ .

- ¹H/¹³C NMR : Identify thiophene protons (δ 6.90–7.80 ppm), azidoethyl protons (δ 3.0–3.5 ppm), and carboxamide carbonyl signals (δ ~165 ppm) .

- HRMS : Validate molecular weight and isotopic patterns (e.g., [M+H]⁺ for C₈H₉N₅OS) .

Q. What safety precautions are essential when handling azide-containing compounds like This compound?

- Answer :

- Ventilation : Use fume hoods to avoid inhalation of azide vapors, which are toxic and potentially explosive .

- Containment : Avoid contact with metals or strong oxidizing agents to prevent unintended decomposition .

- Waste Disposal : Collect azide waste in sealed containers labeled for hazardous material disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of This compound?

- Answer :

- DFT Calculations : Model the electron density of the azide group to predict its propensity for click reactions (e.g., Huisgen cycloaddition) or stability under varying pH .

- Molecular Docking : Screen against target enzymes (e.g., bacterial enoyl-ACP reductase) to assess binding affinity, leveraging the thiophene ring’s π-π stacking and azide’s polar interactions .

Q. What strategies resolve contradictions in reported bioactivity data for thiophene-carboxamide derivatives?

- Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., MIC testing against S. aureus ATCC 25923) to minimize variability .

- SAR Studies : Compare substituent effects (e.g., azide vs. nitro groups) on antimicrobial activity to identify critical functional groups .

- Meta-Analysis : Aggregate data from multiple studies to discern trends (e.g., azide derivatives show enhanced Gram-positive activity vs. Gram-negative) .

Q. How can the azide group in This compound be exploited for bioconjugation or prodrug design?

- Answer :

- Click Chemistry : React the azide with alkynes (e.g., PEGylated probes) to generate stable triazole-linked conjugates for imaging or targeted drug delivery .

- Prodrug Activation : Use intracellular reductases to cleave the azide moiety, releasing active metabolites (e.g., amine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.